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Hymenochirin-1B

Cat. No.: B1576360
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Description

Hymenochirin-1B is a cationic, amphipathic, α-helical host-defense peptide first isolated from the skin secretions of the Congo clawed frog, Hymenochirus boettgeri . This peptide has demonstrated potent and broad-spectrum cytotoxic activity against a range of human cancer cell lines in vitro, including non-small cell lung adenocarcinoma (A549), breast adenocarcinoma (MDA-MB-231), colorectal adenocarcinoma (HT-29), and hepatocarcinoma (HepG2) cells . Its therapeutic potential is highlighted by its appreciably lower hemolytic activity against human erythrocytes compared to its antitumor potency, indicating a degree of selectivity . The primary mechanism of action for its antineoplastic activity has been elucidated as induction of apoptosis via the mitochondrial pathway . Research shows that this compound can enter lung cancer cells, localize to mitochondria, and trigger a series of apoptotic events. These events include depolarization of the mitochondrial membrane potential, an increase in reactive oxygen species (ROS) production, an increased Bax/Bcl-2 ratio, and activation of Caspase-3, ultimately leading to cell death . Furthermore, the peptide can induce cell cycle arrest at the G0/G1 phase . Beyond its direct antitumor effects, this compound also possesses immunomodulatory properties, stimulating the production of anti-inflammatory cytokines IL-4 and IL-10 by human peripheral blood mononuclear cells without significantly affecting pro-inflammatory cytokines like TNF-α and IL-17 . A key area of ongoing research involves improving the proteolytic stability and conformational rigidity of the native peptide. Studies have successfully employed strategies such as stapling the peptide with hydrocarbon bridges or substituting specific amino acids with D-isomers (e.g., D-lysine), resulting in analogs with significantly improved α-helicity, antitumor activity, and resistance to protease degradation . This compound serves as a valuable template for developing novel, non-toxic antineoplastic agents and is a critical research tool for studying mitochondrial-mediated apoptosis in cancer biology.

Properties

bioactivity

Antibacterial, Antifungal

sequence

IKLSPETKDNLKKVLKGAIKGAIAVAKMV

Origin of Product

United States

Molecular Structure and Design of Hymenochirin 1b Analogues

Primary Amino Acid Sequence Analysis of Hymenochirin-1B

This compound is a 29-residue peptide with the following primary amino acid sequence: IKLSPETKDNLKKVLKGAIKGAIVAKMV-NH2. bohrium.comnovoprolabs.com The sequence is characterized by a distribution of hydrophobic and cationic residues, which contributes to its amphipathic nature. The C-terminus of the peptide is amidated.

Table 1: Physicochemical Properties of this compound

Property Value
Amino Acid Sequence IKLSPETKDNLKKVLKGAIKGAIVAKMV-NH2
Length (amino acids) 29
Molecular Formula C139H252N38O36S

| Molecular Weight | 3063.77 g/mol |

Conformational Analysis and Secondary Structure Elucidation

The biological activity of this compound is intrinsically linked to its three-dimensional structure, particularly its ability to adopt a specific secondary structure in different environments.

Propensity for α-Helical Formation in Membrane-Mimetic Environments

In environments that mimic biological membranes, such as in the presence of trifluoroethanol (TFE), this compound exhibits a strong tendency to form an α-helical conformation. nih.govresearchgate.net This induced folding is a common characteristic of many membrane-active peptides and is crucial for their interaction with and disruption of cell membranes. semanticscholar.org The amphipathic nature of the α-helix, with distinct hydrophilic and hydrophobic faces, facilitates its insertion into the lipid bilayer of target cells. nih.govnih.gov The helicity of the template peptide this compound was determined to be 48.7% in a membrane-like milieu of trifluoroethyl (TFE) and water (1:1). nih.gov

Investigation of Secondary Structure Stability in Aqueous Solutions

In contrast to its structured state in membrane-mimetic environments, this compound is characterized by conformational flexibility and poor proteolytic stability in aqueous solutions. nih.govmdpi.com This lack of a stable secondary structure in aqueous solution is a common trait among linear peptides, which can limit their therapeutic application. researchgate.netubaya.ac.id The peptide likely exists as a random coil or in a disordered state in aqueous buffers, adopting its functional α-helical conformation upon encountering a cell membrane. nih.gov

Application of Circular Dichroism and Nuclear Magnetic Resonance Spectroscopy

Circular Dichroism (CD) spectroscopy has been a key technique for investigating the secondary structure of this compound and its analogues. nih.gov CD spectra are used to determine the percentage of α-helicity, β-sheet, and random coil structures within a peptide. upjs.sk For this compound, CD analysis has confirmed its transition to an α-helical conformation in membrane-mimetic solvents. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides more detailed, atom-level insights into the three-dimensional structure of peptides in solution. springernature.commdpi.com While less extensively reported for this compound itself compared to CD, NMR studies on similar amphibian peptides have been used to define their α-helical structures and the orientation of amino acid side chains. researchgate.net

Structure-Activity Relationship (SAR) Investigations of this compound

Structure-activity relationship (SAR) studies are crucial for understanding how the amino acid sequence and structure of this compound relate to its biological activity and for designing more potent and selective analogues.

Effects of Amino Acid Substitutions on Peptide Activity

Researchers have synthesized and tested numerous analogues of this compound with specific amino acid substitutions to probe their effects on activity and toxicity. bohrium.comnih.govulster.ac.uk A primary focus has been on modifying the residues on the hydrophilic face of the α-helix, such as Proline (Pro⁵), Glutamic acid (Glu⁶), and Aspartic acid (Asp⁹). bohrium.comnih.govnih.gov

Key findings from these studies include:

Increasing Cationicity: Replacing acidic residues (Glu⁶, Asp⁹) with the cationic amino acid L-lysine (K) generally leads to increased potency against tumor cells and bacteria. bohrium.comnih.gov However, this often comes with an undesirable increase in hemolytic activity (toxicity to red blood cells). bohrium.comnih.gov For instance, the [D9K] analogue showed up to a 6-fold increase in potency against four different cancer cell lines, but its hemolytic activity also increased. bohrium.comnih.gov

Table 2: Activity of this compound and Selected Analogues

Peptide Substitution(s) Potency against A549 cells (LC50, µM) Hemolytic Activity (LC50, µM)
This compound None 2.5 ± 0.2 213 ± 18
[D9K]this compound Asp⁹ → L-Lys ~0.4 (6-fold increase) 174 ± 12
[D9k]this compound Asp⁹ → D-Lys 2.1 - 21 (cell line dependent) >300

| [E6k,D9k]this compound | Glu⁶ → D-Lys, Asp⁹ → D-Lys | 2.1 - 21 (cell line dependent) | >300 |

Data compiled from multiple sources. bohrium.comnih.gov

These SAR studies demonstrate that by strategically substituting specific amino acids, it is possible to modulate the activity, selectivity, and toxicity of this compound, highlighting its potential as a template for developing novel anti-cancer and antimicrobial agents. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
[D9K]this compound
[D9k]this compound
[E6k,D9k]this compound
Trifluoroethanol (TFE)
L-lysine
D-lysine
Proline
Glutamic acid

Rational Design and Synthesis of this compound Analogues

The inherent limitations of natural peptides like this compound, such as conformational flexibility and susceptibility to proteolytic degradation, have necessitated the rational design and synthesis of analogues with improved pharmacological properties. nih.govrsc.org

A primary strategy to overcome the limitations of this compound is to enhance its structural stability and biological potency through chemical modifications. nih.govrsc.org A significant challenge for linear peptides is their tendency to adopt a random coil conformation in aqueous environments, which can lead to reduced target affinity and increased susceptibility to proteases. researchgate.net

To address this, researchers have focused on constraining the peptide into its bioactive α-helical conformation. nih.govresearchgate.net This not only enhances its activity but also improves its resistance to enzymatic degradation. nih.gov One approach involves increasing the net positive charge of the peptide, which has been shown to correlate with enhanced antimicrobial and anti-tumor activity. bohrium.com However, as noted with L-lysine substitutions, this can also increase toxicity to host cells. Therefore, a balance must be struck between potency and selectivity. The substitution with D-amino acids, as discussed previously, is a powerful strategy to increase proteolytic stability without compromising, and in some cases even enhancing, the desired biological activity. nih.govbohrium.comnih.gov

Hydrocarbon stapling is a chemical strategy used to lock a peptide in its α-helical conformation, thereby enhancing its stability and biological activity. nih.govacs.org This technique involves introducing two unnatural amino acids bearing olefinic side chains into the peptide sequence, which are then covalently linked through a ruthenium-catalyzed ring-closing metathesis reaction. nih.govresearchgate.net This creates a "staple" that reinforces the helical structure.

For this compound, this strategy has been successfully applied to improve its α-helicity, proteolytic stability, and anti-tumor activity. nih.govrsc.org Stapled analogues of this compound have demonstrated significantly improved resistance to proteases like trypsin. For example, while the half-life (t₁/₂) of the linear this compound in the presence of trypsin is approximately 0.28 hours, the half-life of a stapled analogue, H-5, was found to be 2.8 hours. nih.gov A bicyclic stapled peptide, H-10, showed even greater stability, with only about 49% degradation after 3.5 hours. nih.gov This enhanced stability is attributed to the constrained conformation that likely hinders access of the protease to its cleavage sites. nih.gov The improved helical structure also leads to enhanced cytotoxic activity against a range of tumor cell lines. nih.govrsc.org

Proteolytic Stability of this compound and Stapled Analogues
PeptideDescriptionHalf-life (t₁/₂) in Trypsin (hours)
This compoundLinear Parent Peptide0.28
H-2Monocyclic Stapled Analogue0.5
H-5Monocyclic Stapled Analogue2.8
H-10Bicyclic Stapled Analogue> 3.5 (49% cleaved)

Glycosylation, the covalent attachment of sugar moieties, is another promising strategy to modify the properties of peptides, including this compound. nih.govacs.orgnih.gov This post-translational modification can influence a peptide's solubility, stability, and biological activity. mdpi.com In the context of this compound analogues, glycosylation has been explored, often in combination with hydrocarbon stapling, to improve selectivity and proteolytic stability. nih.govacs.org

Mechanistic Research on Hymenochirin 1b Biological Activities

Antimicrobial Action Mechanisms

Hymenochirin-1B's ability to combat a wide range of microbial pathogens is a key area of investigation. Its mechanism of action primarily involves direct interaction with and disruption of microbial cell membranes.

Direct Interactions with Microbial Cell Membranes

The antimicrobial efficacy of this compound is largely attributed to its physicochemical properties. As a cationic and amphipathic molecule, it is electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. frontiersin.org Upon reaching the membrane surface, this compound is believed to adopt an α-helical conformation, allowing its hydrophobic regions to insert into the lipid bilayer. mdpi.comvulcanchem.com This insertion disrupts the membrane's integrity, leading to permeabilization and the ultimate demise of the cell. mdpi.comvulcanchem.com This non-specific, membrane-disruptive mechanism is a hallmark of many antimicrobial peptides and is thought to be a key reason for their effectiveness against antibiotic-resistant strains. mdpi.com

Elucidation of Broad-Spectrum Activity Against Gram-Positive and Gram-Negative Bacteria

Research has confirmed the broad-spectrum antimicrobial activity of this compound. It displays inhibitory action against both Gram-positive and Gram-negative bacteria. mdpi.comontosight.aicpu-bioinfor.orgfao.org Initial studies demonstrated moderate activity against reference strains, with a minimum inhibitory concentration (MIC) of 12.5 µM for Staphylococcus aureus (Gram-positive) and 25 µM for Escherichia coli (Gram-negative). mdpi.com The membrane-disruptive mechanism of action likely explains this broad-spectrum capability, as it targets a fundamental and conserved feature of bacterial cells. vulcanchem.com

Efficacy Against Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Pathogens

A significant aspect of this compound research is its effectiveness against drug-resistant bacteria. The peptide has shown high potency against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, an analog of this compound, [E6k,D9k]this compound, has demonstrated potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Acinetobacter baumannii and Stenotrophomonas maltophilia, with MIC values in the range of 0.8–3.1 µM. nih.govmdpi.comresearchgate.net This analog also proved effective against New Delhi Metallo-β-lactamase-1 (NDM-1)-producing clinical isolates of Klebsiella pneumoniae, E. coli, Enterobacter cloacae, and Citrobacter freundii, with MICs between 3.1 and 6.25 µM. nih.govmdpi.com The unique, membrane-targeting mechanism of this compound and its analogs allows them to bypass the resistance mechanisms that render conventional antibiotics ineffective. mdpi.com

Cellular Cytotoxicity and Apoptosis Induction in Malignant Cells

In addition to its antimicrobial properties, this compound has emerged as a potential anticancer agent due to its ability to selectively target and kill malignant cells.

Impact on Proliferation and Viability of Human Cancer Cell Lines

This compound has been shown to be cytotoxic to a variety of human cancer cell lines. nih.gov Studies have reported its potent cytotoxic activity against non-small cell lung adenocarcinoma (A549), breast adenocarcinoma (MDA-MB-231), colorectal adenocarcinoma (HT-29), and hepatocarcinoma (HepG2) cells. nih.govmdpi.com2minschool.com The peptide has also demonstrated antineoplastic activity against the NCI-H1299 lung cancer cell line. frontiersin.orgnih.gov The cytotoxic potency of this compound varies across different cancer cell lines, as indicated by their respective half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) values.

Cancer Cell LineCancer TypeReported LC50 (µM)Reference
A549Non-Small Cell Lung Adenocarcinoma2.5 ± 0.2 nih.gov
MDA-MB-231Breast Adenocarcinoma9.0 ± 0.3 nih.gov
HT-29Colorectal Adenocarcinoma9.7 ± 0.2 nih.gov
HepG2Hepatocarcinoma22.5 ± 1.4 nih.gov
NCI-H1299Non-Small Cell Lung CancerNot explicitly stated as LC50, but antineoplastic activity reported. frontiersin.orgnih.gov

Mechanisms of Programmed Cell Death Induction

The anticancer activity of this compound is primarily mediated through the induction of apoptosis, or programmed cell death. nih.govamegroups.org Research has shown that this compound can enter cancer cells and colocalize with mitochondria. nih.gov This interaction leads to a decrease in the mitochondrial membrane potential and an increase in reactive oxygen species (ROS). nih.govresearchgate.net These events trigger the mitochondrial apoptotic pathway, characterized by an increased Bax/Bcl-2 ratio and the activation of caspase-3. nih.govnih.gov The activation of these key apoptotic proteins ultimately leads to the execution of the apoptotic program and the death of the cancer cell. Furthermore, this compound has been observed to induce cell cycle arrest at the G0/G1 phase in lung cancer cells, further contributing to its antiproliferative effects. nih.gov

Cell Cycle Perturbation in Target Cells

This compound has been identified as an agent capable of influencing the cell division cycle in cancer cells. nih.govresearchgate.net Research has demonstrated that this host defense peptide can induce cell cycle arrest, specifically at the G0/G1 phase. nih.govresearchgate.netx-mol.net This perturbation of the normal cell cycle progression is a key aspect of its antineoplastic activity, effectively halting the proliferation of cancer cells before they can replicate their DNA and divide. nih.govresearchgate.net Studies on lung cancer cell lines, such as NCI-H1299 and A549, have confirmed this G0/G1 phase arrest following treatment with this compound. nih.gov The ability to disrupt the cell cycle is a critical mechanism in preventing tumor growth and proliferation. researchgate.netplos.orgcincinnatichildrens.org

Mitochondrial Pathway Involvement in Apoptosis

The primary mechanism through which this compound exerts its anticancer effects is the induction of apoptosis, or programmed cell death, via the intrinsic mitochondrial pathway. nih.govresearchgate.net This pathway is a crucial cellular process for eliminating damaged or unwanted cells. mdpi.comscielo.org.araging-us.com Research indicates that this compound treatment triggers a cascade of events within the mitochondria of lung cancer cells, ultimately leading to their demise. nih.govresearchgate.net

A key initiating event in the mitochondrial apoptotic pathway is the disruption of the mitochondrial membrane potential (ΔΨm). plos.org this compound has been shown to cause a significant decrease in the mitochondrial membrane potential in lung cancer cells, including NCI-H1299 and A549 lines. nih.govresearchgate.net This loss of membrane potential is a critical step that precedes the release of pro-apoptotic factors from the mitochondria into the cytoplasm. mdpi.comscielo.org.ar

Following the treatment of cancer cells with this compound, an increase in the generation of intracellular Reactive Oxygen Species (ROS) is observed. nih.govresearchgate.netresearchgate.net ROS are chemically reactive molecules containing oxygen that, at high levels, can induce significant damage to cellular structures, contributing to the apoptotic process. nih.govmdpi.com The elevated ROS levels in this compound-treated lung cancer cells are another indicator of mitochondrial dysfunction and a contributing factor to the activation of the apoptotic cascade. nih.govresearchgate.net

This compound modulates the expression of key proteins that regulate apoptosis. nih.gov Specifically, it influences the balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 protein family. nih.govaging-us.comoncotarget.com Studies have observed that treatment with this compound leads to an increased ratio of Bax to Bcl-2. nih.govresearchgate.net Bax is a pro-apoptotic protein that promotes mitochondrial outer membrane permeabilization, while Bcl-2 is an anti-apoptotic protein that inhibits this process. mdpi.comoncotarget.comamegroups.org An elevated Bax/Bcl-2 ratio favors apoptosis. researchgate.net

This shift in the Bax/Bcl-2 balance leads to the activation of downstream effector caspases, which are proteases that execute the final stages of apoptosis. mdpi.comnih.gov Research has confirmed the activation of Caspase-3 in NCI-H1299 and A549 cells after exposure to this compound. nih.govresearchgate.net The activation of caspases like Caspase-3 is a central event in the apoptotic pathway, leading to the cleavage of essential cellular proteins and ultimately cell death. scielo.org.aramegroups.orgbiorxiv.org

Table 1: Effects of this compound on the Mitochondrial Apoptotic Pathway in Lung Cancer Cells

Parameter Observed Effect Cell Lines Reference(s)
Cell Cycle Arrest at G0/G1 phase NCI-H1299, A549 nih.gov, researchgate.net
Apoptosis Induction Via mitochondrial pathway NCI-H1299, A549 nih.gov, researchgate.net
Mitochondrial Membrane Potential Decrease NCI-H1299, A549 nih.gov, researchgate.net
Reactive Oxygen Species (ROS) Increase NCI-H1299, A549 nih.gov, researchgate.net
Bax/Bcl-2 Ratio Increase NCI-H1299, A549 nih.gov, researchgate.net

| Caspase-3 | Activation | NCI-H1299, A549 | nih.gov, researchgate.net |

Intracellular Localization and Subcellular Target Identification

To exert its effects on the mitochondrial pathway, this compound must first enter the target cell. Studies have shown that this compound is indeed capable of cellular entry. nih.govresearchgate.net Furthermore, once inside the cell, it has been observed to co-localize with mitochondria. nih.govresearchgate.net This specific subcellular targeting is consistent with its mechanism of action, which is centered on disrupting mitochondrial function and initiating the intrinsic apoptotic pathway. nih.gov The ability to localize to mitochondria confirms that these organelles are a direct target of the peptide's anticancer activity. nih.govresearchgate.net

Immunomodulatory Properties

Beyond its direct anticancer activities, this compound is recognized as a host defense peptide with immunomodulatory properties. ontosight.aiuel.ac.ukdbaasp.org While the native peptide possesses these capabilities, research has also focused on synthetic analogs to enhance specific activities. mdpi.com One such analog, [E6k,D9k]this compound, was developed to have increased cationicity. mdpi.com This modified peptide demonstrated a notable immunomodulatory effect on human peripheral blood mononuclear cells (PBMs). mdpi.comresearchgate.net It was found to enhance the production of the anti-inflammatory cytokines Interleukin-4 (IL-4) and Interleukin-10 (IL-10). mdpi.comresearchgate.net Concurrently, the analog did not cause a significant increase in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-17 (IL-17). mdpi.comresearchgate.net This suggests a potential to skew the immune response towards an anti-inflammatory profile.

Table 2: Immunomodulatory Effects of this compound Analog [E6k,D9k]

Cytokine Effect on Production Cell Type Reference(s)
Interleukin-4 (IL-4) Enhanced Human PBMs researchgate.net, mdpi.com
Interleukin-10 (IL-10) Enhanced Human PBMs researchgate.net, mdpi.com
Tumor Necrosis Factor-alpha (TNF-α) Not significant Human PBMs researchgate.net, mdpi.com

| Interleukin-17 (IL-17) | Not significant | Human PBMs | researchgate.net, mdpi.com |

Effects on Cytokine Production in Immune Cells

This compound and its analogs have demonstrated notable immunomodulatory properties, particularly in their ability to influence the production of cytokines by immune cells. Cytokines are small proteins that are crucial for controlling the growth and activity of other immune system cells and blood cells. When released, they signal the immune system to do its job.

An analog of this compound, [E6k,D9k]this compound, has been observed to increase the production of the anti-inflammatory cytokines Interleukin-4 (IL-4) and Interleukin-10 (IL-10) in both unstimulated and concanavalin (B7782731) A-stimulated human peripheral blood mononuclear cells (PBMs). researchgate.net This suggests a potential role for these peptides in modulating the immune response towards an anti-inflammatory state.

The table below summarizes the effects of [E6k,D9k]this compound on cytokine production in human PBMs.

CytokineEffect on ProductionCell ConditionReference
IL-4IncreasedUnstimulated and Concanavalin A-stimulated researchgate.net
IL-10IncreasedUnstimulated and Concanavalin A-stimulated researchgate.netresearchgate.net

Differential Regulation of Anti-inflammatory Cytokines (e.g., IL-4, IL-10)

The immunomodulatory effects of this compound peptides extend to the differential regulation of specific anti-inflammatory cytokines. Notably, the analog [E6k,D9k]this compound has been shown to upregulate the production of IL-4 and IL-10. researchgate.netresearchgate.net These cytokines are key players in suppressing inflammatory responses.

IL-10, in particular, is a potent anti-inflammatory cytokine that can inhibit the synthesis of pro-inflammatory cytokines by macrophages and T-cells. nih.govnih.gov The ability of [E6k,D9k]this compound to increase IL-10 production from human PBMs, even at low concentrations, highlights its potential to mitigate inflammatory conditions. researchgate.net

The following table details the observed effects on anti-inflammatory cytokine production.

PeptideCytokineEffectCell TypeReference
[E6k,D9k]this compoundIL-4IncreasedHuman Peripheral Blood Mononuclear Cells researchgate.net
[E6k,D9k]this compoundIL-10IncreasedHuman Peripheral Blood Mononuclear Cells researchgate.netresearchgate.net

Absence of Significant Pro-inflammatory Cytokine (e.g., TNF-α, IL-17) Induction

A critical aspect of the immunomodulatory profile of this compound and its analogs is the lack of significant induction of pro-inflammatory cytokines. Research has shown that while promoting anti-inflammatory cytokine production, [E6k,D9k]this compound does not concurrently increase the production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-17 (IL-17). researchgate.netresearchgate.net

TNF-α and IL-17 are potent mediators of inflammation, and their overproduction is associated with various inflammatory diseases. foliamedica.bgmdpi.comnih.gov The selective action of [E6k,D9k]this compound, stimulating anti-inflammatory pathways without activating these key pro-inflammatory ones, underscores its potential as a targeted immunomodulatory agent. researchgate.netresearchgate.net

The table below summarizes the lack of effect on pro-inflammatory cytokine production.

PeptidePro-inflammatory CytokineEffect on ProductionCell TypeReference
[E6k,D9k]this compoundTNF-αNo significant increaseHuman Peripheral Blood Mononuclear Cells researchgate.netresearchgate.net
[E6k,D9k]this compoundIL-17No significant increaseHuman Peripheral Blood Mononuclear Cells researchgate.netresearchgate.net

Insulinotropic and Glucoregulatory Mechanisms

Stimulation of Insulin (B600854) Secretion from Pancreatic Beta Cells (in vitro)

This compound has been identified as a potent stimulator of insulin secretion from pancreatic beta cells in laboratory settings. uel.ac.ukspringermedizin.de Studies using the rat clonal beta-cell line BRIN-BD11 have demonstrated that this compound can induce a significant, concentration-dependent increase in insulin release. researchgate.netuel.ac.uk This effect is observed at concentrations as low as 1 nM, without causing cytotoxicity at levels up to 1 µM. uel.ac.ukresearchgate.net

The insulinotropic activity of this compound is not limited to cell lines; it has also been observed in isolated mouse pancreatic islets. uel.ac.ukresearchgate.net Furthermore, an analog of this compound, [P5K]this compound, has been shown to be even more potent in stimulating insulin release from these islets. researchgate.netnih.gov

The data below, presented in an interactive table, illustrates the concentration-dependent effect of this compound on insulin secretion from BRIN-BD11 cells.

Concentration of this compoundInsulin Release (% of Basal Rate)Cell LineReference
1 nMSignificant increaseBRIN-BD11 uel.ac.uk
1 µM304% increaseBRIN-BD11 uel.ac.uk

Influence on Glucagon-Like Peptide 1 (GLP-1) Secretion from Enteroendocrine Cells

In addition to its direct effects on pancreatic β-cells, the analog [P5K]Hym-1B has been shown to stimulate the secretion of glucagon-like peptide 1 (GLP-1) from intestinal enteroendocrine GLUTag cells. nih.govuel.ac.uk At a concentration of 1 µM, the peptide induced a significant increase in GLP-1 release. uel.ac.uk This suggests a dual mechanism of action for improving glucose regulation: a direct insulinotropic effect on the pancreas and an indirect effect through the stimulation of the incretin (B1656795) hormone GLP-1. uel.ac.uk GLP-1 is known to enhance glucose-stimulated insulin secretion, improve insulin gene transcription, and protect β-cells. uel.ac.uk Long-term treatment of high-fat-fed mice with [P5K]Hym-1B resulted in an increased magnitude of the incretin effect, further highlighting the physiological relevance of its GLP-1-releasing activity. nih.gov

Investigation of Membrane Potential Dynamics and Intracellular Calcium Flux in Beta Cells

Interestingly, studies on this compound and its [P5K] analog revealed that their insulinotropic effects are not associated with changes in beta cell membrane potential or intracellular calcium concentrations. nih.govuel.ac.uk At a concentration of 1 µM, neither this compound nor the [P5K] analog caused any membrane depolarization or increase in intracellular Ca2+. nih.govuel.ac.uk This is a significant finding as many insulin secretagogues function by depolarizing the β-cell membrane, which opens voltage-dependent calcium channels and leads to an influx of calcium, a key trigger for insulin exocytosis. The lack of effect on membrane potential and calcium flux points towards a mechanism of action that is independent of these classical pathways. nih.govuel.ac.uk

Other Investigated Biological Activities

Beyond its metabolic effects, this compound, as a host-defense peptide, exhibits other biological activities. It has been shown to possess antimicrobial and anticancer properties. nih.govuel.ac.uk Studies have indicated that this compound can induce apoptosis and cell cycle arrest in lung cancer cells through a mitochondrial pathway. nih.gov Furthermore, certain analogs, such as [E6k,D9k]this compound, have demonstrated immunomodulatory effects by increasing the production of anti-inflammatory cytokines like IL-4 and IL-10. researchgate.net

Data Tables

Table 1: Effect of this compound and its [P5K] Analog on BRIN-BD11 Cells

ParameterThis compound (1 µM)[P5K]this compound (1 µM)
Membrane Depolarization No effectNo effect
Intracellular Ca2+ No effectNo effect
cAMP Concentration Not reportedSignificant increase
GLP-1 Secretion (from GLUTag cells) Not reportedStimulated

Data sourced from references nih.govuel.ac.uk.

Advanced Research Methodologies and Analytical Approaches

Chromatographic and Mass Spectrometric Techniques for Isolation and Characterization

A combination of chromatographic and mass spectrometric methods forms the cornerstone for the isolation and structural elucidation of Hymenochirin-1B from its natural source, the skin secretions of the Congo dwarf clawed frog (Hymenochirus boettgeri). researchgate.netnih.govmdpi.com This strategy involves initial separation of the complex peptide mixture, followed by mass identification and purification, and concluding with sequence determination. researchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary technique used for the fractionation of frog skin secretions and the purification of this compound and its synthetic analogs. researchgate.netnih.gov The process separates peptides based on their hydrophobicity. wur.nl Crude secretions are loaded onto a C18 column, and peptides are eluted using a gradient of increasing organic solvent concentration, typically acetonitrile (B52724) in water, with trifluoroacetic acid (TFA) added to both phases. nih.govnih.gov The retention time of a peptide in RP-HPLC provides a measure of its effective hydrophobicity. wur.nl This technique is used not only for initial purification but also for assessing the purity of synthesized peptides and monitoring the progress of enzymatic degradation assays. nih.gov

Below is a table summarizing typical RP-HPLC conditions used in the analysis of this compound and its analogs.

ParameterPreparative HPLCAnalytical HPLC
Instrument SHIMADZU (LC-6A)Thermo Scientific Dionex UltiMate 3000
Column C18 (Daisogel, 20 × 250 mm)C18 (Boston pHlex ODS, 4.6 × 250 mm, 5 μm)
Mobile Phase A Acetonitrile with 0.1% TFAAcetonitrile with 0.1% TFA
Mobile Phase B Water with 0.1% TFAWater with 0.1% TFA
Flow Rate 10 mL/min1.0 mL/min
Gradient 10% to 75% Buffer A in 50 minutes10% to 90% Buffer A in 25 minutes
Detection Not specified214 nm, 254 nm

This table is based on data from a study on stapled analogs of this compound. nih.gov

Following initial separation by RP-HPLC, Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is employed to identify the molecular masses of the peptides within the collected fractions. researchgate.netresearchgate.net This rapid and sensitive technique allows researchers to screen for peptides in a specific mass range, typically between 1 and 6 kDa for this class of compounds. researchgate.net By comparing the observed molecular mass with theoretical masses, MALDI-TOF MS confirms the presence and identity of this compound and its analogs, and is also used as a quality control step to verify the successful synthesis of modified peptides. acs.orgeurogentec.com

Once a peptide is purified to near homogeneity, its primary amino acid sequence is determined using automated Edman degradation. researchgate.netresearchgate.net This classical method sequentially removes one amino acid at a time from the amino-terminus (N-terminus) of the peptide. libretexts.orgwikipedia.org The N-terminal residue is reacted with phenyl isothiocyanate (PITC), then cleaved from the peptide chain under acidic conditions. libretexts.orgehu.eus The resulting derivative, a phenylthiohydantoin (PTH)-amino acid, is then identified using chromatography. libretexts.orgehu.eus This process is repeated cycle after cycle to reveal the complete amino acid sequence of the peptide. ehu.eus The combination of HPLC purification, MALDI-TOF mass confirmation, and Edman degradation provides a complete structural characterization of the isolated peptide. researchgate.netspringernature.com

Biophysical Methods for Peptide Conformational Analysis

Understanding the three-dimensional structure of this compound is crucial for interpreting its biological activity. Circular Dichroism (CD) spectroscopy is a key biophysical method used to investigate the secondary structure of the peptide. nih.gov this compound has the propensity to adopt an amphipathic α-helical conformation, particularly in a membrane-mimetic environment, which is believed to be critical for its function. mdpi.comnih.gov

CD spectroscopy measures the differential absorption of left and right-handed circularly polarized light, which is sensitive to the peptide's secondary structure. Studies have used CD analysis to determine the helicity of this compound and its analogs in environments that mimic biological membranes, such as a mixture of trifluoroethanol (TFE) and water. nih.gov For instance, the template peptide this compound was found to have a helicity of 48.7% under specific conditions. nih.gov This technique is also instrumental in evaluating how structural modifications, such as hydrocarbon stapling, impact the peptide's ability to maintain its helical conformation, with some stapled analogs showing a 1.1 to 1.5-fold increase in helicity compared to the parent peptide. nih.govresearchgate.net

In Vitro Cellular Assays for Biological Activity Assessment

To evaluate the biological effects of this compound, researchers utilize a variety of in vitro cellular assays. These tests are designed to measure the peptide's impact on cell health and growth, particularly its cytotoxic and cell proliferation activities.

Cell proliferation and viability assays are fundamental for assessing the cytotoxic potential of this compound against various cell types. nih.govsigmaaldrich.com These assays are commonly used to determine the peptide's effect on cancer cells and, as a measure of selectivity, on non-cancerous cells like human erythrocytes. mdpi.comnih.gov

One common method to assess cytotoxicity is the lactate (B86563) dehydrogenase (LDH) release assay. uel.ac.ukresearchgate.net LDH is a cytosolic enzyme that is released into the culture medium when the plasma membrane is compromised, serving as an indicator of cell death. uel.ac.uk The concentration-dependent release of LDH from cells such as the BRIN-BD11 clonal β-cells upon exposure to this compound helps to establish the peptide's toxic concentration range. uel.ac.ukresearchgate.net

The cytotoxic potency is often quantified by the LC50 value, which is the concentration of the peptide required to kill 50% of the cells in a given time. nih.gov this compound has shown significant cytotoxic potency against several human tumor cell lines. mdpi.comnih.gov For example, its activity has been measured against non-small cell lung adenocarcinoma (A549), breast adenocarcinoma (MDA-MB-231), colorectal adenocarcinoma (HT-29), and hepatocarcinoma (HepG2) cells. nih.govspandidos-publications.com The hemolytic activity against human red blood cells is also measured to determine the peptide's toxicity to normal cells, providing insight into its therapeutic potential. nih.gov

The table below summarizes the cytotoxic and hemolytic activities of this compound and some of its synthetic analogs.

CompoundA549 (LC50, µM)MDA-MB-231 (LC50, µM)HT-29 (LC50, µM)HepG2 (LC50, µM)Human Erythrocytes (LC50, µM)
This compound 2.5 ± 0.29.0 ± 0.39.7 ± 0.222.5 ± 1.4213 ± 18
[D9K]this compound Not specifiedNot specifiedNot specifiedNot specified174 ± 12
[D9k]this compound Not specifiedNot specifiedNot specifiedNot specified>300
[E6k,D9k]this compound Not specifiedNot specifiedNot specifiedNot specified>300

Data sourced from Attoub et al. (2013). nih.gov LC50 values for the analogs against the specific tumor cell lines were described as showing up to a 6-fold increase in potency for [D9K] and being in the range of 2.1-21 µM for [D9k] and [E6k,D9k]. nih.gov

Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry is an indispensable tool for analyzing the effects of this compound and its analogs on cellular processes like apoptosis and the cell cycle. researchgate.netbu.edunih.gov This technique allows for the rapid, quantitative measurement of multiple characteristics of individual cells within a heterogeneous population. nih.gov

In the context of this compound research, flow cytometry is employed to assess the induction of apoptosis. Cells treated with the peptide are stained with fluorescent markers that identify apoptotic cells. For instance, the appearance of a sub-G1 peak in a DNA content histogram is indicative of DNA fragmentation, a hallmark of apoptosis. bu.edu The Nicoletti assay is a modified cell cycle analysis that specifically measures this pre-G1 peak to quantify apoptosis. escca.eu Dyes like propidium (B1200493) iodide (PI) and 7-aminoactinomycin D (7-AAD) are commonly used to stain DNA and assess cell cycle distribution (G0/G1, S, and G2/M phases). escca.euexbio.cz

Furthermore, flow cytometry can be used to analyze cell cycle arrest induced by this compound. researchgate.net By monitoring the distribution of cells in different phases of the cell cycle over time, researchers can determine if the peptide causes cells to accumulate at specific checkpoints, such as the G2/M phase. bu.edu This provides insights into the peptide's anti-proliferative mechanisms. Some studies have utilized flow cytometry to demonstrate that analogs of this compound can induce apoptosis in lung cancer cells and affect the cell cycle. researchgate.net For example, a glycosylated and stapled analog, H-58, was shown to have significant antitumor selectivity through flow cytometry analysis. nih.govresearchgate.net

Measurement of Mitochondrial Membrane Potential and Reactive Oxygen Species

Mitochondria play a central role in both cellular energy production and the intrinsic pathway of apoptosis. The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health and function. nih.gov A collapse in ΔΨm is an early event in apoptosis. nih.gov

Fluorescent probes are widely used to measure ΔΨm in live cells. nih.gov Dyes such as JC-10 and TMRM accumulate in healthy mitochondria with a high ΔΨm. nih.govresearchgate.net Upon mitochondrial depolarization, the fluorescence characteristics of these dyes change, which can be quantified using techniques like flow cytometry or fluorescence microscopy. nih.govnih.gov The JC-10 assay, for example, measures the ratio of fluorescence emission at two different wavelengths to determine the ΔΨm. researchgate.net

Reactive oxygen species (ROS) are byproducts of mitochondrial respiration and are involved in cellular signaling. nih.gov However, excessive ROS production can lead to oxidative stress and trigger apoptosis. nih.gov Fluorescent probes like H2DCF-DA are used to measure intracellular ROS levels. nih.gov Studies have shown a correlation between changes in mitochondrial membrane potential and ROS levels, highlighting their interconnected roles in cellular function and dysfunction. nih.gov Research has indicated that Hymenochirin-1 can promote the generation of reactive oxygen species and induce apoptosis. unb.br

Quantitative Analysis of Protein Expression and Phosphorylation (e.g., Western Blotting)

To understand the molecular pathways affected by this compound, it is crucial to analyze changes in protein expression and post-translational modifications, particularly phosphorylation. Western blotting is a fundamental technique for this purpose, allowing for the detection and semi-quantification of specific proteins in a complex mixture. sygnaturediscovery.com

In the study of this compound, Western blotting can be used to measure the levels of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, cyclin-dependent kinases). Furthermore, it is instrumental in analyzing signaling pathways that are modulated by the peptide.

Quantitative Western blotting (QWB) provides more accurate measurements of changes in protein levels. licorbio.com A particularly relevant application is the analysis of protein phosphorylation. bio-techne.comazurebiosystems.com This involves using antibodies that specifically recognize the phosphorylated form of a protein. bio-techne.com To ensure accuracy, the level of the phosphorylated protein is often normalized to the total amount of that protein, a technique known as pan/phospho analysis. licorbio.com This approach allows researchers to determine the extent to which a signaling pathway is activated or inhibited in response to this compound treatment. For instance, investigating the phosphorylation status of proteins like Akt, a key regulator of cell survival, can provide significant insights into the peptide's mechanism of action. researchgate.net

Enzyme Activity Assays for Proteolytic Stability

A major hurdle for the therapeutic application of peptides like this compound is their susceptibility to degradation by proteases. researchgate.netresearchgate.net Therefore, assessing the proteolytic stability of this compound and its analogs is critical.

Enzyme activity assays are employed to determine the rate at which a peptide is cleaved by specific proteases, such as trypsin or chymotrypsin. researchgate.net In a typical assay, the peptide is incubated with the protease, and the amount of intact peptide remaining over time is measured. mdpi.comajol.info This is often quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC). researchgate.net The results provide a measure of the peptide's half-life in the presence of the enzyme.

Researchers have utilized these assays to demonstrate that modifications, such as stapling, can significantly enhance the proteolytic stability of this compound. researchgate.netrsc.org For example, various stapled analogs of this compound have shown improved resistance to trypsin digestion compared to the linear parent peptide. researchgate.net This increased stability is a crucial step towards developing clinically viable therapeutic agents based on the this compound scaffold.

Peptide Synthesis Methodologies

The production of this compound and its modified analogs for research and therapeutic development relies heavily on chemical peptide synthesis, primarily solid-phase peptide synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS) and Fmoc Chemistry

Solid-phase peptide synthesis (SPPS) is the standard method for chemically synthesizing peptides like this compound. bachem.com In SPPS, the peptide chain is assembled stepwise while one end is covalently attached to an insoluble solid support (resin). bachem.comiris-biotech.de This approach simplifies the purification process, as excess reagents and by-products can be easily washed away after each reaction step. iris-biotech.decsic.es

The most commonly used chemistry for SPPS is based on the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group of the amino acids. iris-biotech.decsic.es The Fmoc group is base-labile, meaning it can be removed under mild basic conditions (e.g., with piperidine (B6355638) in DMF), while the side-chain protecting groups and the linkage to the resin are acid-labile. researchgate.netresearchgate.net This orthogonality of protecting groups is a key advantage of Fmoc chemistry. iris-biotech.de

The synthesis of this compound and its analogs typically involves a repeating cycle of:

Deprotection: Removal of the Fmoc group from the N-terminal amino acid of the growing peptide chain. bachem.com

Coupling: Addition of the next Fmoc-protected amino acid, which is activated by a coupling reagent (e.g., HBTU, HATU, DIC) to facilitate peptide bond formation. researchgate.netresearchgate.net

Washing: Rinsing the resin to remove excess reagents and by-products. bachem.com

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, usually with a strong acid cocktail (e.g., trifluoroacetic acid with scavengers). researchgate.netresearchgate.net The crude peptide is then purified, typically by reverse-phase HPLC. rsc.org

Techniques for Incorporating Chemical Modifications and Constraints

To overcome the limitations of natural peptides, such as poor stability and conformational flexibility, various chemical modifications can be incorporated into this compound during or after SPPS. researchgate.netmdpi.com

One of the most effective strategies for stabilizing the α-helical structure of this compound is "stapling". explorationpub.com This involves introducing two unnatural amino acids with reactive side chains (e.g., containing alkenes) at specific positions (e.g., i and i+4 or i and i+7) in the peptide sequence during SPPS. rsc.orgexplorationpub.com After the linear peptide is synthesized, these side chains are covalently linked through a ring-closing metathesis reaction, often catalyzed by a Grubbs' catalyst, to form a hydrocarbon "staple". researchgate.netresearchgate.net This conformational constraint enhances helicity, proteolytic resistance, and in many cases, biological activity. researchgate.netrsc.org Bicyclic stapled peptides, containing two separate staples, have also been developed to further improve the properties of this compound. rsc.org

Other modifications include:

Glycosylation: The attachment of sugar moieties to the peptide. This can improve selectivity and proteolytic stability. nih.gov For instance, a combined glycosylation and stapling strategy has been successfully applied to this compound. nih.govresearchgate.net

Amino Acid Substitution: Replacing natural L-amino acids with D-amino acids or other non-natural amino acids to enhance stability. mdpi.com

Cationic Residue Substitution: Increasing the net positive charge of the peptide, which can enhance its interaction with negatively charged cell membranes. nih.govmdpi.com

These advanced synthetic methodologies are crucial for the rational design and development of novel this compound-based peptides with improved therapeutic potential.

Computational and Theoretical Frameworks in Hymenochirin 1b Research

Molecular Dynamics Simulations for Conformational Prediction

Molecular dynamics (MD) simulations are a cornerstone of computational peptide analysis, enabling researchers to predict the three-dimensional conformations of peptides like Hymenochirin-1B. These simulations model the physical movements of atoms and molecules, providing a dynamic picture of a peptide's structural ensemble. rsc.orgnih.gov

This compound is known to adopt an α-helical structure, a key feature for its biological activity. mdpi.com MD simulations can be used to explore the stability of this helix and to understand how modifications, such as amino acid substitutions or stapling, affect its conformation. explorationpub.com For instance, simulations can predict whether a stapled peptide will maintain its helical shape, which is often crucial for its ability to interact with target proteins. explorationpub.comexplorationpub.com

Recent advancements have seen the integration of machine learning with MD simulations to more efficiently predict the conformational ensembles of peptides. rsc.orgnih.gov These hybrid methods can achieve results comparable to traditional, computationally expensive simulations in a fraction of the time. rsc.org By generating vast datasets of peptide structures, these approaches can help to identify the most probable and biologically relevant conformations of this compound and its analogs. biorxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Peptide Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orgjocpr.com In the context of this compound, QSAR models can be developed to predict the antimicrobial or anticancer potency of new analogs based on their physicochemical properties and structural features. jocpr.com

The process of building a QSAR model involves several steps. First, a dataset of this compound analogs with known biological activities is compiled. nih.gov Then, a wide range of molecular descriptors are calculated for each peptide. These descriptors can include properties like molecular weight, lipophilicity, charge, and various topological and electronic parameters. jocpr.com Using statistical methods such as multiple linear regression, a mathematical equation is derived that correlates a selection of these descriptors with the observed biological activity. mdpi.comjournalirjpac.com

Once validated, the QSAR model can be used to predict the activity of novel, untested this compound derivatives. wikipedia.org This allows for the in silico screening of large virtual libraries of peptides, prioritizing the most promising candidates for synthesis and experimental testing. jocpr.com This rational design approach can significantly accelerate the discovery of new this compound analogs with enhanced potency and selectivity. For example, a QSAR study might reveal that increasing the cationicity and optimizing the amphipathicity of this compound leads to improved antimicrobial activity, guiding the design of new peptides with specific amino acid substitutions. wur.nl

In Silico Approaches for Predicting Peptide-Target Interactions

Understanding how this compound interacts with its biological targets at a molecular level is crucial for elucidating its mechanism of action and for designing more effective analogs. In silico approaches, particularly molecular docking and binding free energy calculations, are powerful tools for predicting and analyzing these interactions. mdpi.comfrontiersin.org

Following docking, binding free energy calculations can be performed to provide a more quantitative estimate of the binding affinity between the peptide and its target. mdpi.comucl.ac.uk Methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) are commonly used for this purpose. mdpi.com By comparing the binding free energies of different this compound analogs, researchers can identify modifications that enhance binding to the desired target while minimizing interactions with off-target molecules, thereby improving selectivity and reducing potential toxicity. explorationpub.com These computational predictions provide valuable hypotheses that can then be tested and validated through experimental techniques like alanine (B10760859) scanning mutagenesis. explorationpub.com

Emerging Research Frontiers and Future Directions for Hymenochirin 1b

Deeper Elucidation of Molecular Mechanisms of Action

While the precise molecular pathways of Hymenochirin-1B are still under active investigation, current research points to several distinct mechanisms depending on the target cell type. As an anticancer agent, this compound has been shown to induce apoptosis and cell cycle arrest in lung cancer cells by targeting the mitochondrial pathway. frontiersin.org Like many host-defense peptides, its cationic and amphipathic nature allows it to interact with and disrupt the negatively charged cell membranes of cancer cells, a mechanism that distinguishes them from the typically neutral membranes of normal cells. frontiersin.orgmdpi.com This interaction can lead to the formation of pores or other membrane destabilization, ultimately causing cell death. frontiersin.org

Beyond direct membrane disruption, studies on its insulinotropic effects have revealed more nuanced signaling pathway involvement. Research on this compound analogues indicates that its ability to stimulate insulin (B600854) release may be mediated through the protein kinase A (PKA) and protein kinase C (PKC) pathways. uel.ac.uk Down-regulation of these pathways has been shown to abolish the peptide's insulin-releasing effects. uel.ac.uk Further research is needed to fully map these interactions and identify the specific receptors or cellular components that this compound engages to trigger these downstream effects in different biological contexts.

Development of Analogues with Enhanced Proteolytic Stability for Research Applications

A significant hurdle for the therapeutic application of natural peptides like this compound is their susceptibility to degradation by proteases and their inherent conformational flexibility. rsc.orgnih.gov To overcome these limitations, researchers have focused on developing stabilized analogues. A prominent strategy is "peptide stapling," where intramolecular cross-links are introduced to lock the peptide into its bioactive α-helical conformation. rsc.orgresearchgate.net

One approach involves all-hydrocarbon stapling, which has been shown to significantly improve the α-helicity, proteolytic stability, and antitumor activity of this compound. rsc.orgnih.gov For example, the parent this compound has a half-life of only 0.28 hours when exposed to the protease trypsin. rsc.org In contrast, stapled analogues show marked improvement in stability. rsc.org Another successful modification strategy is glycosylation combined with stapling, which can enhance both stability and selectivity for cancer cells. acs.orgnih.gov These more robust analogues are invaluable tools for research, allowing for more reliable studies of the peptide's biological functions both in vitro and in vivo.

Table 1: Comparison of Proteolytic Stability and Helicity of this compound and its Stapled Analogues rsc.org
PeptideModificationHalf-life (t1/2) in Trypsin (hours)Helicity (%)Fold Increase in Helicity vs. Parent
This compoundParent Peptide0.2848.7N/A
H-2Monocyclic Stapled0.549.31.01
H-5Monocyclic Stapled2.8N/AN/A
H-10Bicyclic Stapled>3.5 (approx. 51% remaining)73.31.51

Investigation of this compound Synergistic Effects with Other Biomolecules

The potential of this compound may be amplified when used in combination with other therapeutic agents. Research has shown that newly designed peptide analogues based on other HDPs can exhibit synergistic or additive effects against Gram-negative bacteria when combined with conventional antibiotics such as gentamicin, rifampin, and polymyxin (B74138) B. researchgate.net This suggests a promising avenue of investigation for this compound and its stabilized analogues. By potentially disrupting the bacterial membrane, the peptide could increase the permeability and efficacy of traditional antibiotics, a strategy that could be crucial in combating multidrug-resistant pathogens. Future studies are warranted to systematically evaluate the synergistic potential of this compound with a range of antibiotics and other anticancer agents, which could lead to more effective combination therapies.

Exploration of Novel Biological Activities Beyond Current Research Focus

Originally identified as an antimicrobial peptide, the functional repertoire of this compound is expanding. acs.orgcpu-bioinfor.org Significant research has uncovered potent antidiabetic and immunomodulatory properties.

The peptide and its analogues have been shown to stimulate insulin release from pancreatic β-cells and improve glucose tolerance in animal models of insulin resistance. uel.ac.ukulster.ac.uk This insulinotropic effect is concentration-dependent and occurs at levels that are non-toxic to cells. uel.ac.ukresearchgate.net Furthermore, certain analogues have been observed to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an important hormone in glucose homeostasis. uel.ac.uk

In the realm of immunology, this compound displays intriguing immunomodulatory effects. An analogue known as [E6k,D9k]this compound has been found to significantly stimulate the production of anti-inflammatory cytokines, specifically IL-4 and IL-10, by human peripheral blood mononuclear cells. mdpi.comnih.gov Notably, this occurs without a significant increase in pro-inflammatory cytokines like TNF-α and IL-17, suggesting a potential role in balancing the immune response. mdpi.comnih.gov These findings open up new research avenues for this compound in metabolic disorders and inflammatory conditions.

Genetic Engineering and Biotechnological Production Strategies

The primary sources of this compound are the skin secretions of the Hymenochirus boettgeri frog or chemical peptide synthesis. rsc.orgnih.gov Both methods have limitations for large-scale production. Modern biotechnology and genetic engineering offer promising alternatives for sustainable and cost-effective production. researchgate.netnih.gov

Recombinant DNA technology allows for the production of peptides like this compound in microbial or algal host systems. frontiersin.org Organisms such as Escherichia coli or various microalgae species can be genetically engineered to synthesize the peptide. nih.govfrontiersin.org Microalgae, in particular, are emerging as a robust platform for producing bioproducts due to their rapid growth and simple nutritional needs. frontiersin.org Advanced genetic tools, including CRISPR/Cas9 systems, can be employed to optimize production by editing host genomes or inserting the peptide-coding genes into highly expressed regions. researchgate.netpeerianjournal.com Developing these biotechnological production strategies will be essential for generating the quantities of this compound needed for extensive preclinical and clinical research.

Comparative Studies with Other Host Defense Peptides to Understand Functional Diversity

Comparing this compound with other amphibian HDPs provides valuable insights into their functional and evolutionary diversity. frontiersin.org The skin secretions of frogs from the family Pipidae, which includes the genera Hymenochirus, Xenopus, and Silurana, are a rich source of such peptides. nih.gov However, the hymenochirins show very low structural similarity to the peptides found in Xenopus and Silurana, such as Magainin-2 and PGLa. nih.govresearchgate.net This structural divergence suggests an ancient evolutionary split between the genera. nih.gov

Despite structural differences, functional parallels exist. For instance, both this compound and Magainin-2 show activity against the multidrug-resistant bacterium Acinetobacter baumannii and possess anticancer properties. frontiersin.orgmdpi.com However, their specific potencies and mechanisms can differ. Comparative studies help to identify the structural motifs responsible for specific activities, aiding in the rational design of new peptide therapeutics with improved efficacy and selectivity. nih.gov

Table 2: Comparative Overview of Selected Amphibian Host-Defense Peptides
PeptideSource OrganismPrimary Structure ClassKey Activities
This compoundHymenochirus boettgeriα-helical mdpi.comAntimicrobial, Anticancer, Immunomodulatory, Insulinotropic mdpi.com
Magainin-2Xenopus laevisα-helical mdpi.comAntimicrobial, Anticancer mdpi.com
PGLa (Peptide Glycine-Leucine-Amide)Xenopus laevisα-helical nih.govAntimicrobial, Insulinotropic ulster.ac.uknih.gov
Human Cathelicidin (LL-37)Homo sapiensα-helical mdpi.comAntimicrobial, Immunomodulatory mdpi.com

Theoretical Models for Peptide Evolution and Functional Diversification in Amphibians

The evolution of HDPs in amphibians is a dynamic process shaped by different selective pressures. In many frog species, the genes encoding these peptides are subject to diversifying selection, an evolutionary mechanism that favors high sequence variation. plos.orgoup.com This is thought to be an adaptation to a constantly changing spectrum of pathogens, resulting in a large and diverse arsenal (B13267) of antimicrobial peptides within a single species. plos.org

In stark contrast, transcriptome analyses of H. boettgeri indicate that the hymenochirin peptide family, including this compound, did not evolve under diversifying selection. plos.org Instead, the low structural variation observed among these peptides is the result of purifying selection, recent gene duplication events, and/or concerted evolution. plos.org This suggests a different evolutionary strategy, where a small set of highly conserved peptides is maintained. This finding demonstrates that the defense peptide repertoires of even closely related amphibian taxa can evolve under different selective regimes, leading to contrasting patterns of structural and functional diversity. plos.org Studying these different evolutionary models helps to explain the vast diversity of HDPs found in nature and provides a framework for understanding how these vital defense molecules adapt and specialize over evolutionary time. nih.govmdpi.com

Q & A

What are the primary structural features and biological activities of Hymenochirin-1B?

Basic Research Focus
this compound is a 29-residue cationic, amphipathic α-helical host-defense peptide isolated from the skin secretion of the dwarf clawed frog Hymenochirus boettgeri. Its conserved residues (e.g., Lys8, Leu11, Lys12, Lys13, Val14, Lys16) contribute to its α-helical conformation and functional domains . Key biological activities include:

  • Antitumor effects : Cytotoxicity against lung (A549), colon (HCT116), and liver (HepG2) cancer cells .
  • Insulinotropic activity : Concentration-dependent stimulation of insulin release in vitro (e.g., 3×10⁻⁶ M induced significant insulin secretion in BRIN-BD11 cells) .
  • Antimicrobial and immunomodulatory properties : Activity against Pseudomonas aeruginosa and modulation of immune responses .

How was this compound initially discovered and characterized?

Basic Research Focus
this compound was identified through transcriptomic and peptidomic analyses of H. boettgeri skin secretions. Its discovery involved:

Transcriptome sequencing : Identification of precursor mRNA encoding the peptide .

Mass spectrometry : Validation of molecular weight and post-translational modifications.

Functional assays : In vitro testing of insulin release and antimicrobial activity using bacterial/fungal strains .

What experimental strategies are used to improve this compound's proteolytic stability?

Advanced Research Focus
To address its poor proteolytic stability, researchers employ structural modification strategies :

  • Stapling : Using Grubbs’ first-generation catalyst, olefin metathesis crosslinks non-natural amino acids (e.g., (S)-N-Fmoc-2-(4’-pentenyl)asparagine) at i/i+4 or i/i+7 positions. This enhances α-helicity and stability. For example, stapled analog H-10 showed a 3.5-hour half-life in trypsin vs. <1 hour for native peptide .
  • Glycosylation : Introducing sugar moieties to improve solubility and reduce enzymatic degradation. Glycosylated stapled peptide H-58 exhibited enhanced tumor selectivity and nuclear localization in cancer cells .
    Validation methods :
    • MALDI-TOF-MS : Confirmation of molecular weight post-modification .
    • Protease resistance assays : Incubation with trypsin/chymotrypsin and quantification of residual peptide .

How do researchers address contradictory data in structure-activity relationship (SAR) studies of modified this compound analogs?

Advanced Research Focus
Contradictions arise when macrocyclization or stapling disrupts functional domains. For example:

  • H-5 (stapled at Ala18/Ala22) showed enhanced antitumor activity (IC₅₀ = 8.2 µM in HCT116 vs. 15.3 µM for native peptide), while H-4 (stapled at Gly17/Ala24) had reduced efficacy due to steric hindrance .
    Methodological approaches :
    • Helical wheel projections : Identify conserved residues critical for membrane interaction.
    • Comprehensive stapling scans : Test multiple positions (e.g., residues 5–27) to optimize macrocycle size and orientation .
    • Competitive binding assays : Compare modified vs. native peptide affinity for cancer cell membranes .

What in vivo models are used to evaluate this compound's antidiabetic potential?

Advanced Research Focus
Studies in diet-induced obese (DIO) mice with glucose intolerance:

  • Experimental design :
    • Treatment : Daily injections of [P5K]this compound (75 nmol/kg) for 14 days .
    • Endpoints : Plasma glucose, insulin sensitivity (HOMA-IR), and gene expression (RT-PCR for Slc2a4, Akt1, Glp1r).
  • Results :
    • 40% reduction in plasma glucose and upregulated insulin receptor (Insr) in skeletal muscle .
    • No adverse effects on liver/kidney function or body weight.

How do combined modification strategies enhance this compound's therapeutic profile?

Advanced Research Focus
Dual strategies (e.g., stapling + glycosylation) address multiple limitations:

  • H-58 : Combines i/i+4 stapling with O-linked glycosylation at Ser25. This analog showed:
    • Improved selectivity : 12-fold higher cytotoxicity in cancer vs. normal cells .
    • Nuclear localization : Confirmed via confocal microscopy, enabling DNA damage in tumor cells.
      Mechanistic validation :
    • Flow cytometry : Assessed membrane permeability and apoptosis induction.
    • Circular dichroism (CD) : Quantified α-helicity changes post-modification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.